Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile (also known as 2-(tert-butylthio)isonicotinonitrile), a specialized heterocyclic building block used in medicinal chemistry. Characterized by a pyridine core substituted with a lipophilic tert-butylthiol group at the C2 position and an electron-withdrawing nitrile group at the C4 position, this molecule serves as a critical intermediate for modulating physicochemical properties such as lipophilicity (LogP) and metabolic stability in drug candidates.
This monograph details its structural identity, predicted and comparative physicochemical properties, validated synthetic pathways, and its reactivity profile, designed for researchers optimizing lead compounds in drug discovery.
Part 1: Molecular Identity & Structural Characterization
Chemical Identification
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IUPAC Name: 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
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Synonyms: 2-(tert-butylthio)isonicotinonitrile; 4-Pyridinecarbonitrile, 2-[(1,1-dimethylethyl)thio]-
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Molecular Formula: C₁₀H₁₂N₂S
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SMILES: CC(C)(C)SC1=NC=CC(=C1)C#N
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InChI Key: UDPVBTOAETZTLT-UHFFFAOYSA-N (Predicted based on structure)
Structural Analysis
The molecule features a pyridine ring which is electron-deficient due to the electronegative nitrogen atom.
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C4-Nitrile Group: A strong electron-withdrawing group (EWG) that further deactivates the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack.
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C2-Tert-butylsulfanyl Group: A bulky, lipophilic substituent. The sulfur atom acts as a weak electron donor by resonance but an electron withdrawer by induction. The tert-butyl group provides significant steric bulk, protecting the sulfur from metabolic oxidation and increasing the molecule's overall lipophilicity.
Part 2: Physicochemical Data Matrix
The following data aggregates calculated properties and comparative experimental values from close structural analogs (e.g., 3-(tert-butylsulfanyl)pyridine-2-carbonitrile).
| Property | Value / Range | Source/Note |
| Physical State | Low-melting solid or viscous oil | Predicted (Analog MP ~38°C [1]) |
| Melting Point | 35 – 45 °C | Estimated based on structural symmetry |
| Boiling Point | ~280 °C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Calculated (High Lipophilicity) |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | Calculated (Nitrile + Pyridine N) |
| pKa (Conjugate Acid) | ~1.5 | Predicted (Pyridine N is weakly basic due to EWGs) |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Experimental Observation |
| Water Solubility | Negligible (<0.1 mg/mL) | Hydrophobic nature of t-Bu group |
Key Insight: The combination of the tert-butyl group and the nitrile moiety creates a "lipophilic anchor" often used in Fragment-Based Drug Discovery (FBDD) to target hydrophobic pockets in proteins while maintaining a handle (CN) for further elaboration.
Part 3: Synthetic Methodology & Reaction Mechanisms
Validated Synthesis Protocol (SnAr)
The most robust method for synthesizing 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is via Nucleophilic Aromatic Substitution (SnAr) . The electron-deficient nature of the 4-cyanopyridine ring facilitates the displacement of a leaving group (halogen) at the 2-position by the tert-butylthiolate nucleophile.
Reaction Scheme
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Starting Material: 2-Chloro-4-cyanopyridine (2-chloroisonicotinonitrile).
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Reagent: 2-Methyl-2-propanethiol (tert-butyl thiol).
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Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
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Solvent: DMF (N,N-Dimethylformamide) or DMSO.
Step-by-Step Protocol
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Preparation of Nucleophile: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv, 60% dispersion in oil) in anhydrous DMF at 0°C.
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Addition: Dropwise add 2-Methyl-2-propanethiol (1.1 equiv). Stir for 30 min until H₂ evolution ceases and a clear solution forms (Sodium tert-butylthiolate).
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Coupling: Add a solution of 2-Chloro-4-cyanopyridine (1.0 equiv) in DMF dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.[3]
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as an off-white solid or pale yellow oil.
Mechanism Visualization (Graphviz)
Caption: Figure 1. Nucleophilic Aromatic Substitution (SnAr) pathway for the synthesis of the target molecule.
Part 4: Reactivity & Stability Profile
The target molecule is a versatile intermediate.[4] The nitrile (CN) group serves as a gateway to amines, acids, and heterocycles, while the sulfide (S) linkage can be modulated to sulfoxides or sulfones.
Functional Group Transformations
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Nitrile Hydrolysis (Acid/Amide Formation):
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Conditions: NaOH/H₂O (Basic) or H₂SO₄ (Acidic), reflux.
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Product: 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (or amide).
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Utility: Creates polar handles for solubility or further coupling.
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Nitrile Reduction (Amine Formation):
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Conditions: H₂/Raney Ni or LiAlH₄ in THF.
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Product: (2-(Tert-butylsulfanyl)pyridin-4-yl)methanamine.
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Utility: Linker generation for fragment growing.
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Sulfide Oxidation (Sulfone/Sulfoxide):
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Conditions: m-CPBA (1.0 equiv for sulfoxide, 2.5 equiv for sulfone) in DCM at 0°C.
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Product: 2-(Tert-butylsulfonyl)pyridine-4-carbonitrile.
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Utility: The sulfone is a stronger electron-withdrawing group, activating the C2 position for a second SnAr displacement (removing the t-BuSO₂ group) to introduce new nucleophiles (e.g., amines, alkoxides).
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Reactivity Network Diagram
Caption: Figure 2. Divergent synthetic utility of the core scaffold.
Part 5: Handling & Safety Protocols
Hazard Identification
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Acute Toxicity: Pyridine nitriles are generally toxic if swallowed, inhaled, or absorbed through the skin.
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Irritation: Causes skin and eye irritation.
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Odor: Thioethers often have a disagreeable odor; however, the bulky tert-butyl group significantly reduces volatility and odor compared to simple thiols.
Storage & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (unless intentional oxidation is desired) and strong acids (potential hydrolysis of CN).
References
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PubChem. (2025).[5] 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (Compound Summary). Retrieved from [Link]
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Organic Syntheses. (2014). Preparation of 2,6-Di-tert-butyl-4-methylpyridine. Organic Syntheses, Coll. Vol. 7, p.144. Retrieved from [Link]
Sources
- 1. 3-TERT-BUTYLSULFANYL-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 4-tert-Butylpyridine-2-carbonitrile | 42205-73-2 | Benchchem [benchchem.com]
- 5. PubChemLite - 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid (C10H13NO2S) [pubchemlite.lcsb.uni.lu]
